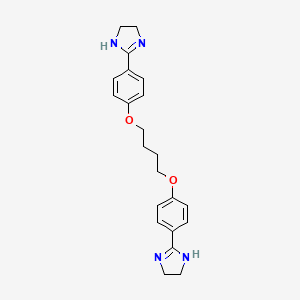![molecular formula C19H20N2 B14290077 7,7-Dimethyl-1,4-diphenyl-2,3-diazabicyclo[2.2.1]hept-2-ene CAS No. 127309-78-8](/img/structure/B14290077.png)
7,7-Dimethyl-1,4-diphenyl-2,3-diazabicyclo[2.2.1]hept-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7-Dimethyl-1,4-diphenyl-2,3-diazabicyclo[221]hept-2-ene is a complex organic compound characterized by its unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyl-1,4-diphenyl-2,3-diazabicyclo[2.2.1]hept-2-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diazo compound with a phenyl-substituted alkene. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure reactors and advanced purification techniques, such as chromatography, may also be employed to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
7,7-Dimethyl-1,4-diphenyl-2,3-diazabicyclo[2.2.1]hept-2-ene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The phenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
7,7-Dimethyl-1,4-diphenyl-2,3-diazabicyclo[2.2.1]hept-2-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 7,7-Dimethyl-1,4-diphenyl-2,3-diazabicyclo[2.2.1]hept-2-ene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Diphenyl-2,3-diazabicyclo[2.2.1]hept-2-ene
- 2,3-Diazabicyclo[2.2.1]hept-2-ene
- 1,4-Diphenyl-2,3-diazabicyclo[2.2.1]hept-2-ene 2-oxide
Uniqueness
7,7-Dimethyl-1,4-diphenyl-2,3-diazabicyclo[2.2.1]hept-2-ene is unique due to its specific substitution pattern and the presence of dimethyl groups at the 7,7-positions. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
127309-78-8 |
|---|---|
Fórmula molecular |
C19H20N2 |
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
7,7-dimethyl-1,4-diphenyl-2,3-diazabicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C19H20N2/c1-17(2)18(15-9-5-3-6-10-15)13-14-19(17,21-20-18)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
Clave InChI |
XLDOQMOROCIBPQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2(CCC1(N=N2)C3=CC=CC=C3)C4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


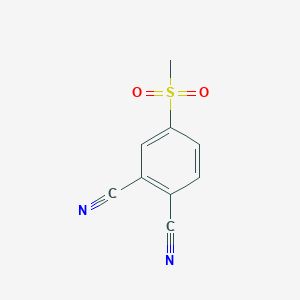
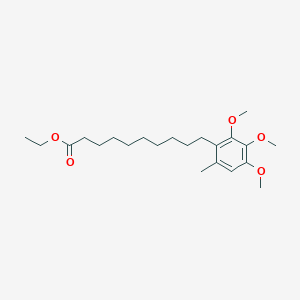
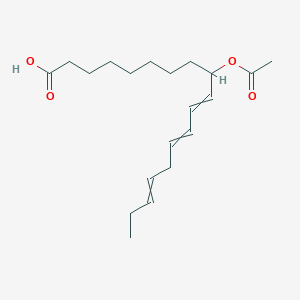
![2,6-Bis[(diethylamino)methyl]-4-methoxyphenol](/img/structure/B14290017.png)
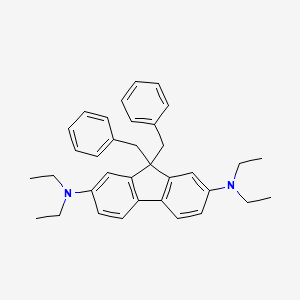
![{[3-Iodo-1-(4-methylphenyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14290041.png)

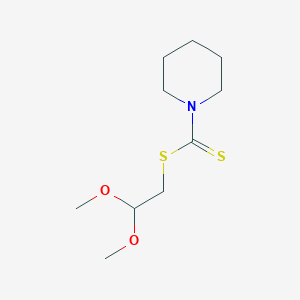
![(8Br,13ar)-2,3,6,7-tetramethoxy-8b,9,12,13-tetrahydrodibenzo[f,h]pyrrolo[1,2-b]isoquinolin-13a(11h)-ol](/img/structure/B14290062.png)

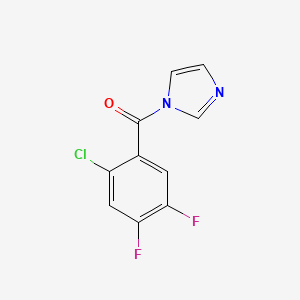
![1-[5-(Piperidin-1-yl)pent-3-yn-2-yl]pyrrolidine-2,5-dione](/img/structure/B14290069.png)

